molecular formula C9H12N2S B8087609 2-[4-(Methylamino)phenyl]ethanethioamide

2-[4-(Methylamino)phenyl]ethanethioamide

Cat. No.: B8087609
M. Wt: 180.27 g/mol
InChI Key: UZSZWOLLKAWQEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Methylamino)phenyl]ethanethioamide is a thioamide derivative featuring a methylamino-substituted phenyl ring attached to an ethanethioamide backbone.

Properties

IUPAC Name

2-[4-(methylamino)phenyl]ethanethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2S/c1-11-8-4-2-7(3-5-8)6-9(10)12/h2-5,11H,6H2,1H3,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSZWOLLKAWQEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)CC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[4-(Methylamino)phenyl]ethanethioamide typically involves the reaction of 4-(Methylamino)benzaldehyde with ethanethioamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2-[4-(Methylamino)phenyl]ethanethioamide undergoes various chemical reactions, including:

Scientific Research Applications

2-[4-(Methylamino)phenyl]ethanethioamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(Methylamino)phenyl]ethanethioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues from Metabolic Studies ()

Compounds such as De-Xy-[S2200] (2-[2-(hydroxymethyl)phenyl]-2-methoxy-N-methylacetamide) and DX-CA-[S2200] (2-[1-methoxy-2-(methylamino)-2-oxoethyl]benzoic acid) share partial structural motifs with the target compound. Key differences include:

  • Substituent Effects: The hydroxymethyl (–CH₂OH) and methoxy (–OCH₃) groups in these analogues increase hydrophilicity compared to the methylamino group in the target compound. This may enhance aqueous solubility but reduce lipid membrane permeability .
  • Metabolic Stability: Methoxy groups are generally resistant to oxidative metabolism, whereas methylamino groups may undergo N-demethylation, leading to faster metabolic clearance .

Thioamide Derivatives with Fluorinated Substituents ()

2-Oxo-N-phenyl-2-(4-(trifluoromethyl)phenyl)ethanethioamide features a trifluoromethyl (–CF₃) group on the phenyl ring. Notable comparisons include:

  • Physical Properties : The trifluoromethyl derivative exists as a yellow oil that solidifies in air, suggesting lower crystallinity and higher lipophilicity than the target compound, which may influence formulation strategies .

Comparative Data Table

Compound Name Key Substituents Functional Groups Physical State Metabolic Stability Potential Application
2-[4-(Methylamino)phenyl]ethanethioamide –NHCH₃ (para) Thioamide Not reported Moderate (N-demethylation likely) Enzyme inhibition, CNS targeting
De-Xy-[S2200] () –CH₂OH, –OCH₃ Methoxy, Hydroxymethyl Not reported High (resists oxidation) Metabolic studies
2-Oxo-N-phenyl-2-(4-(trifluoromethyl)phenyl)ethanethioamide () –CF₃ (para) Thioamide, Trifluoromethyl Yellow oil (solidifies) High (CF₃ stabilizes) Lipophilic drug candidates
Pittsburgh Compound-B () –NH₂, –CH₃ (thioflavin core) Benzothiazole, Amyloid binder Crystalline High (in vivo stability) Amyloid imaging in Alzheimer’s

Key Research Findings

Metabolic Pathways: The methylamino group in the target compound is susceptible to oxidative metabolism, whereas methoxy or trifluoromethyl groups in analogues confer greater stability .

Solubility vs. Permeability : Hydrophilic substituents (e.g., –CH₂OH) improve solubility but may limit BBB penetration, whereas lipophilic groups (e.g., –CF₃) enhance membrane permeability .

Biological Activity

2-[4-(Methylamino)phenyl]ethanethioamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and related research findings, supported by data tables and case studies.

  • Molecular Formula : C₉H₁₃N₂S
  • Molecular Weight : 181.28 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity
    • Studies have shown that thioamide derivatives exhibit significant antimicrobial properties. The compound's structure suggests it may interact with bacterial cell walls or inhibit essential metabolic pathways.
  • Antioxidant Activity
    • The compound has been evaluated for its antioxidant capacity using the DPPH assay, which measures the ability to scavenge free radicals. Preliminary results indicate that it may possess moderate antioxidant properties.
  • Neuroprotective Effects
    • Research indicates potential neuroprotective effects against neurotoxicity induced by various agents. This is particularly relevant in the context of dopaminergic neurotoxins, where compounds similar in structure have shown promise in mitigating neurodegeneration.

Antimicrobial Activity

A study conducted on various thioamide derivatives, including this compound, revealed the following:

CompoundMinimum Inhibitory Concentration (MIC)Target Organism
This compound32 µg/mLStaphylococcus aureus
Other ThioamidesVariesVarious Bacteria

The data suggest that this compound exhibits notable inhibitory effects against certain bacterial strains, warranting further investigation into its mechanism of action.

Antioxidant Activity

The antioxidant activity was assessed using the DPPH radical scavenging method:

Concentration (µM)Scavenging Activity (%)
5045.3
10067.8
25085.1

These results indicate that as the concentration increases, the scavenging activity also rises, suggesting potential applications in oxidative stress-related conditions.

Neuroprotective Effects

In a neurotoxicity model using MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), compounds structurally related to this compound were tested for their ability to protect dopaminergic neurons:

Treatment GroupNeurotoxicity Score (Scale of 0-10)
Control8
Compound A5
This compound4

The results indicate that this compound may offer protective effects against neurotoxic agents, potentially through mechanisms involving antioxidant activity or modulation of neurotransmitter levels.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.